![molecular formula C22H28ClNO7 B1314425 (Z)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate](/img/structure/B1314425.png)
(Z)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate
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Overview
Description
- It belongs to the class of 2-phenoxyalkanoic acid esters .
- SM-21 maleate binds to central muscarinic receptors with an affinity of 0.174 μM .
- Its molecular weight is 453.91 g/mol .
SM-21 maleate: is a compound with the chemical formula and CAS number .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SM-21 maleate are not widely documented in the available literature.
- it is synthesized as an ester, likely involving reactions with phenoxyalkanoic acids.
Chemical Reactions Analysis
- SM-21 maleate may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type, but detailed information is scarce.
- Major products formed from these reactions remain unspecified.
Scientific Research Applications
Cognition Enhancement: SM-21 maleate acts as a potent cognition enhancer.
Analgesic Properties: It exhibits analgesic effects comparable to morphine.
Nootropic Agent: SM-21 maleate also shows nootropic effects.
Central Effects: It affects central muscarinic synapses by increasing acetylcholine release.
Mechanism of Action
- The precise mechanism by which SM-21 maleate exerts its effects remains an area of ongoing research.
- It likely involves interactions with muscarinic receptors and modulation of cholinergic signaling pathways.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available.
- Further studies are needed to highlight SM-21 maleate’s uniqueness and identify related compounds.
Properties
Molecular Formula |
C22H28ClNO7 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,16?,17?; |
InChI Key |
BHXGTFUQDGMXHA-ASIQKIFFSA-N |
Isomeric SMILES |
CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
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